molecular formula C26H24N4O4 B11963625 2,4-Dihydroxy-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide CAS No. 881403-01-6

2,4-Dihydroxy-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B11963625
CAS No.: 881403-01-6
M. Wt: 456.5 g/mol
InChI Key: YNOIFDSUNUXISB-JVWAILMASA-N
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Description

2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its complex structure, which includes a benzohydrazide core, a pyrazole ring, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves the condensation of 2,4-dihydroxybenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:

  • Dissolve 2,4-dihydroxybenzohydrazide in a suitable solvent such as ethanol.
  • Add the aldehyde or ketone (e.g., 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde) to the solution.
  • Add a catalytic amount of acid (e.g., acetic acid) to the mixture.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzohydrazide: A simpler analog without the pyrazole ring.

    1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    Hydrazones: A class of compounds with similar hydrazide functional groups.

Uniqueness

2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is unique due to its combination of functional groups and aromatic rings, which contribute to its distinct chemical and biological properties.

Biological Activity

2,4-Dihydroxy-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, featuring multiple functional groups including hydroxyl and hydrazone moieties, suggests a diverse range of interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative , antimicrobial , and anti-inflammatory properties. Below are detailed findings from various studies:

Antiproliferative Activity

In vitro studies have demonstrated that this compound shows potent activity against several cancer cell lines. The following table summarizes key findings related to its antiproliferative effects:

Cell LineIC50 (µM)Notes
LN-229 (Glioblastoma)0.77Highly selective for cancer cells
HepG2 (Liver Cancer)VariesModerate inhibition observed
769-P (Renal Adenocarcinoma)VariesEffective against renal cancer cells
H1563 (Lung Adenocarcinoma)VariesNotable activity against lung cancer

The compound's effectiveness was assessed using the MTT assay, which measures cell metabolic activity as an indicator of viability.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. In vitro testing against various bacterial strains revealed:

Bacterial StrainMIC (µg/mL)Activity
MRSA (Staphylococcus aureus ATCC 43300)3.91Strong antibacterial activity
E. coliVariesModerate effectiveness
Pseudomonas aeruginosaVariesEffective against resistant strains

These results indicate potential applications in treating infections caused by resistant bacterial strains.

Case Studies

Recent studies have explored the synthesis and biological evaluation of hydrazone derivatives, including our compound of interest. One study synthesized a series of related compounds and evaluated their biological activities, confirming that those with nitrophenyl substituents showed the most promising antiproliferative effects.

Study Example

In a study published in December 2023, researchers synthesized twenty-four hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid. They conducted both in vitro and in vivo bioactivity assessments. The results indicated that certain derivatives exhibited low toxicity in zebrafish embryos while maintaining high efficacy against cancer cell lines, reinforcing the potential therapeutic applications of these compounds .

Q & A

Q. Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves a multi-step condensation reaction between substituted benzohydrazides and pyrazole-aldehydes. Key steps include:

  • Hydrazone formation : Reacting 4-propoxyphenyl-substituted pyrazole-4-carbaldehyde with 2,4-dihydroxybenzohydrazide in a polar aprotic solvent (e.g., dioxane) under reflux conditions .
  • Optimization : Parameters like temperature (60–80°C), pH (neutral to mildly acidic), and solvent choice (e.g., dioxane for balanced polarity) are critical for yield (>70%) and purity (>95%). Catalytic acetic acid may accelerate imine bond formation .

Q. Basic: Which spectroscopic and crystallographic methods validate the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm hydrazone bond formation (δ 8.5–9.0 ppm for imine protons) and aromatic substituents .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H/O-H stretches) verify functional groups .
  • X-ray Crystallography : Monoclinic space groups (e.g., P21/cP2_1/c) resolve bond lengths and dihedral angles, confirming stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Q. Advanced: How can researchers address contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., antibacterial vs. inactive results) may arise from:

  • Structural variations : Substituent effects (e.g., electron-withdrawing groups like -NO2_2 enhance activity, while -OCH3_3 reduces it) .
  • Assay conditions : Variations in bacterial strains, inoculum size, or solvent (DMSO vs. saline) alter MIC values. Standardize protocols per CLSI guidelines .
  • Synergistic effects : Test combinations with known antibiotics to identify potentiation mechanisms .

Q. Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (PDB: 1BVR). Focus on hydrogen bonds with active-site residues (e.g., Tyr158) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate Hammett constants (σ) of substituents with IC50_{50} values to design analogs .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in Desmond or GROMACS .

Q. Advanced: How can crystallographic data guide the optimization of pharmacological properties?

Answer:

  • Polymorphism screening : Identify stable polymorphs via slurry experiments. Monoclinic forms (e.g., P21/cP2_1/c) often exhibit better solubility than triclinic .
  • Hydrogen-bond networks : Modify substituents (e.g., -OH → -OCH3_3) to disrupt crystal packing, enhancing dissolution rates .
  • Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to improve bioavailability .

Q. Basic: What in vitro assays are recommended for preliminary biological screening?

Answer:

  • Antibacterial : Broth microdilution (CLSI M07-A11) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50_{50} >50 µM indicates selectivity) .
  • Antioxidant : DPPH radical scavenging (EC50_{50} compared to ascorbic acid) .

Q. Advanced: How can derivatization enhance the compound’s pharmacokinetic profile?

Answer:

  • Prodrug design : Introduce acetyl-protected hydroxyl groups to improve oral absorption, with enzymatic hydrolysis in vivo .
  • PEGylation : Attach polyethylene glycol (PEG) chains to increase half-life and reduce renal clearance .
  • Metabolic stability : Use human liver microsomes (HLMs) to identify vulnerable sites (e.g., hydrazine bonds) and replace with bioisosteres .

Q. Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for solvent evaporation (dioxane: TLV 20 ppm) .
  • Spill management : Absorb with vermiculite and neutralize with 10% acetic acid .

Properties

CAS No.

881403-01-6

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C26H24N4O4/c1-2-14-34-22-11-8-18(9-12-22)25-19(17-30(29-25)20-6-4-3-5-7-20)16-27-28-26(33)23-13-10-21(31)15-24(23)32/h3-13,15-17,31-32H,2,14H2,1H3,(H,28,33)/b27-16+

InChI Key

YNOIFDSUNUXISB-JVWAILMASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Origin of Product

United States

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